2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol
Overview
Description
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring
Preparation Methods
The synthesis of 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol typically involves the introduction of methyl and hydroxyl groups at specific positions on the pyridine ring. Common synthetic routes include:
Oxidation: This method involves the oxidation of precursor compounds to introduce the hydroxyl group.
Alkylation: This process introduces methyl groups at the desired positions.
Aldehyde Condensation: This method involves the condensation of aldehydes to form the desired compound.
Chemical Reactions Analysis
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Condensation: It can act as a condensing agent in the synthesis of aromatic aldehydes and ketones.
Scientific Research Applications
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration .
Comparison with Similar Compounds
2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4-ol can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine: This compound also features a pyrrole ring fused to a pyridine ring but differs in the position of the fusion.
1H-pyrrolo[3,4-c]pyridine: Another similar compound with a different fusion pattern.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities .
Properties
IUPAC Name |
2,6-dimethyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-8(10-5)4-6(2)11-9(7)12/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNJTALPAYEKFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484658 | |
Record name | CTK2E5298 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61191-32-0 | |
Record name | CTK2E5298 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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